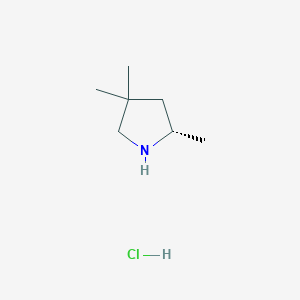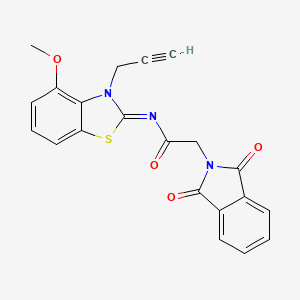
3-Aminohept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Aminohept-6-enoic acid” is a compound with the molecular formula C7H13NO2 . It is also known as AHDA and is an important compound in organic chemistry.
Molecular Structure Analysis
The molecular structure of “3-Aminohept-6-enoic acid” consists of a seven-carbon chain with an amino group (-NH2) attached to the third carbon and a carboxylic acid group (-COOH) attached to the sixth carbon . The InChI code for this compound isInChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of “3-Aminohept-6-enoic acid” is 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 143.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų .Aplicaciones Científicas De Investigación
Role in Plant Biology
- Analogue of Phenylalanine: 3-Aminohept-6-enoic acid has been observed as a major component in the free amino acid pool of Aesculus californica seeds. It functions as an analogue of phenylalanine, which is significant for understanding the activity of phenylalanyl-sRNA synthetase enzymes in Aesculus and other plant species (Fowden, 1968).
In Chemical Synthesis and Peptide Design
- Building Block in Synthesis: The compound has been used as a building block in the synthesis of 2-aminosuberic acid derivatives, which are components of histone deacetylase inhibiting cyclic tetrapeptides. This highlights its utility in the design and synthesis of biologically relevant peptides (Chattopadhyay et al., 2017).
In Biochemical Studies
- HMGR Inhibitor Analysis: It has been used in the quantitative analysis of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) inhibitory activity. This involves examining the properties of substituted 3,5-dihydroxyhept-6(E)-enoic acids, demonstrating its relevance in biochemical research related to enzyme inhibition (Prabhakar, 1992).
Applications in Organic Chemistry
- Synthesis of Analogues: Research has been conducted on the synthesis of various analogues of 3-Aminohept-6-enoic acid, such as N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues. This indicates its significance in the development of new organic compounds (Jessen et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 3-Aminohept-6-enoic acid is plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
3-Aminohept-6-enoic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits the fibrinolytic properties of plasminogen activators, thereby inducing clotting .
Biochemical Pathways
The compound’s action affects the fibrinolysis pathway . By inhibiting plasminogen activation, it prevents the conversion of fibrin into soluble fibrin degradation products, thereby stabilizing the formation of blood clots .
Pharmacokinetics
Based on its structural similarity to aminocaproic acid, it may have similar adme properties . Aminocaproic acid is known to be well-absorbed orally, widely distributed in body tissues and fluids, and excreted primarily in the urine .
Result of Action
The molecular effect of 3-Aminohept-6-enoic acid’s action is the stabilization of blood clots by preventing their breakdown . On a cellular level, this results in the cessation of bleeding and the promotion of wound healing .
Propiedades
IUPAC Name |
3-aminohept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLQRWQXWXELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminohept-6-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)
![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)


![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)